2-(4-chloro-3-methylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is a synthetic organic compound with a complex molecular structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a chloro-substituted phenoxy group, a pyridazinyl group, and an azetidinyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the azetidinyl group: The phenoxy intermediate is then reacted with an azetidinyl derivative under suitable conditions to introduce the azetidinyl group.
Coupling with the pyridazinyl group: The azetidinyl intermediate is coupled with a pyridazinyl derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-methylacetamide
- N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide
- 2-(4-chloro-3-methylphenoxy)-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, as it can interact with different molecular targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C18H21ClN4O2 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C18H21ClN4O2/c1-12-8-15(5-6-16(12)19)25-11-18(24)22(3)14-9-23(10-14)17-7-4-13(2)20-21-17/h4-8,14H,9-11H2,1-3H3 |
InChI Key |
JMKNQVOBMQZEJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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